molecular formula C10H11Cl2NO2 B8178548 (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid

Cat. No.: B8178548
M. Wt: 248.10 g/mol
InChI Key: ZUJMOCTVPCVSRM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a butanoic acid chain, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde and a suitable amino acid precursor.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,6-dichlorobenzaldehyde and the amino acid precursor.

    Reduction and Protection: The intermediate is then reduced, and protective groups are added to prevent unwanted side reactions.

    Final Deprotection and Purification: The protective groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Automated Systems: Employing automated systems for the addition and removal of protective groups.

    Purification: Using industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    2-Amino-4-(2,6-dichlorophenyl)butanoic acid: The non-chiral version of the compound.

    2-Amino-4-(2,6-difluorophenyl)butanoic acid: A similar compound with fluorine substituents instead of chlorine.

    2-Amino-4-(2,6-dibromophenyl)butanoic acid: A similar compound with bromine substituents instead of chlorine.

Uniqueness: (S)-2-Amino-4-(2,6-dichlorophenyl)butanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. The presence of chlorine atoms also imparts specific chemical reactivity and biological properties that distinguish it from its fluorine or bromine counterparts.

Properties

IUPAC Name

(2S)-2-amino-4-(2,6-dichlorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMOCTVPCVSRM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CC[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.